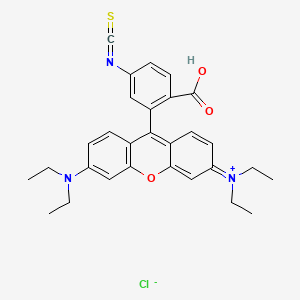

5-Isothiocyanatorhodamine B

Description

Significance of Rhodamine B Derivatives in Fluorescent Labeling Sciences

Rhodamine B and its derivatives are a cornerstone of fluorescence-based applications in biotechnology and materials science. targetmol.comaatbio.com These xanthene dyes are prized for their excellent photophysical properties, including strong absorption of light, high fluorescence quantum yields, and remarkable photostability, which means they resist fading under prolonged illumination. nih.gov This robustness allows for clear and stable imaging over extended periods. nih.gov The fluorescence of rhodamine dyes can be modulated, a feature exploited in the design of "smart" probes that light up in response to specific biological cues or environmental changes. nih.gov Their utility spans from staining cellular organelles to acting as sensitive reporters in various assays. nih.gov The chemical structure of rhodamine derivatives can be fine-tuned to alter their spectral properties, making them adaptable for multi-color imaging experiments where several biological targets are visualized simultaneously. caymanchem.com

Historical Context of Isothiocyanate Chemistry in Bioconjugation

The isothiocyanate functional group (–N=C=S) is a key player in the field of bioconjugation, the process of chemically linking molecules to biomolecules like proteins or nucleic acids. researchgate.net Isothiocyanates are electrophilic, meaning they are attracted to and react with nucleophiles—electron-rich groups commonly found in biological molecules. researchgate.net The primary targets for isothiocyanates on proteins are the free amine groups (–NH2) found at the N-terminus and on the side chains of lysine (B10760008) residues. glpbio.com This reaction forms a stable thiourea (B124793) bond, covalently attaching the isothiocyanate-containing molecule to the protein. glpbio.com

The use of isothiocyanates for labeling proteins has a long history, with fluorescein (B123965) isothiocyanate (FITC) being one of the earliest and most widely used examples. This established chemistry provides a reliable method for attaching fluorescent dyes, such as Rhodamine B, to antibodies and other proteins for a wide array of applications in diagnostics and research. biocompare.com

Overview of Academic Research Trajectories for 5-Isothiocyanatorhodamine B

This compound, often referred to as RBITC, has been employed in a variety of research applications due to its ability to be covalently linked to biomolecules. caymanchem.com A primary application is in the preparation of fluorescently labeled antibodies and proteins for use in techniques like immunofluorescence microscopy and flow cytometry. caymanchem.com This allows for the specific visualization and quantification of target proteins in cells and tissues.

Beyond standard protein labeling, RBITC has been utilized in more specialized areas of research. It has served as a neuronal tracer, both anterograde and retrograde, to map neural pathways in the nervous system. caymanchem.com In the field of nanotechnology, RBITC has been incorporated into nanoparticles to create advanced bioprobes. caymanchem.com For instance, RBITC-doped silica-coated fluorescent nanoparticles have been conjugated to Annexin V, a protein that binds to apoptotic (dying) cells, enabling the detection and imaging of apoptosis. caymanchem.comglpbio.com Other research has explored its use in multifunctional nanocomposites for combined cell imaging and therapeutic applications. caymanchem.com

Interactive Data Tables

Below are tables detailing the key properties and applications of this compound.

Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~562-570 nm | caymanchem.comglpbio.com |

| Emission Maximum | ~582-595 nm | caymanchem.comglpbio.com |

| Common Application Channel | Red Channel Imaging |

Research Applications of this compound

| Application Area | Description | Research Examples |

| Protein Labeling | Covalent conjugation to primary amines on proteins and antibodies for fluorescence detection. | Used in immunofluorescence, immunohistochemistry, and flow cytometry. caymanchem.com |

| Cellular Imaging | Used as a fluorescent tag to visualize cellular structures and processes. | Tracking endocytosis and detecting apoptosis. |

| Neuroscience | Employed as a tracer to map connections between neurons. | Anterograde and retrograde neuronal tracing in the visual system. caymanchem.com |

| Nanotechnology | Incorporated into nanoparticles to create fluorescent bioprobes for diagnostics and imaging. | RBITC-doped silica (B1680970) nanoparticles for apoptosis detection; multifunctional nanocomposites. caymanchem.comglpbio.com |

| Sensing | Used as a fluorescent reporter in assays to detect the presence of specific molecules. | Detection of metal ions through fluorescence quenching. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

122766-61-4 |

|---|---|

Molecular Formula |

C29H30ClN3O3S |

Molecular Weight |

536.1 g/mol |

IUPAC Name |

[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;/h9-17H,5-8H2,1-4H3;1H |

InChI Key |

RYLAWIGBNPYOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Isothiocyanatorhodamine B

Synthetic Strategies for Isothiocyanate Functionalization of Rhodamine B Core

The introduction of the isothiocyanate (-N=C=S) group onto the rhodamine B scaffold is a critical transformation that imparts the molecule with its ability to covalently bind to biomolecules. The primary strategy for this functionalization involves a multi-step process that begins with the base rhodamine B structure and culminates in the formation of the reactive isothiocyanate moiety.

The most established method for converting a primary aromatic amine to an isothiocyanate is through the use of thiophosgene (B130339) (CSCl₂). This reaction proceeds by attacking the electron-rich amine group on a precursor molecule, 5-aminorhodamine B. The reaction is typically carried out in a suitable organic solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Precursor Synthesis and Intermediate Characterization for 5-Isothiocyanatorhodamine B Production

The production of this compound (5-RBITC) is not a single reaction but a synthetic sequence that relies on the careful preparation and purification of key precursors and intermediates.

Nitration of Rhodamine B: The synthesis begins with the electrophilic nitration of the rhodamine B core. This reaction introduces a nitro (-NO₂) group onto the pendant phenyl ring. The reaction conditions typically yield a mixture of two constitutional isomers: 5-nitrorhodamine B and 6-nitrorhodamine B.

Isomer Separation (Optional but critical for pure 5-RBITC): For applications requiring the pure 5-isomer, a chromatographic separation of the 5-nitro and 6-nitro intermediates is necessary at this stage. If this separation is not performed, the final product will be a mixture of 5-RBITC and 6-RBITC.

Reduction to 5-Aminorhodamine B: The isolated 5-nitrorhodamine B is then subjected to a reduction reaction to convert the nitro group into a primary amine (-NH₂). This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation. The resulting product is 5-aminorhodamine B, the direct precursor for the final functionalization step.

Formation of the Isothiocyanate: As described in the previous section, the 5-aminorhodamine B intermediate is then reacted with thiophosgene or a similar reagent to yield the final product, this compound.

Throughout this process, characterization of the intermediates is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the successful transformation at each step, verifying the presence of the nitro and amino functional groups before proceeding to the next stage. A patent for synthesizing rhodamine B derivatives highlights a method involving the condensation of rhodamine B's carboxyl group with a protected amine, which demonstrates the chemical accessibility of different parts of the molecule for creating derivatives. google.com

Table 1: Key Intermediates in 5-RBITC Synthesis

| Compound Name | Role in Synthesis | Key Functional Group | Typical Subsequent Reaction |

| Rhodamine B | Starting Material | Carboxylic Acid, Tertiary Amines | Nitration |

| 5-Nitrorhodamine B | Intermediate | Nitro (-NO₂) | Reduction |

| 5-Aminorhodamine B | Direct Precursor | Primary Amine (-NH₂) | Thiophosgenation |

Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the reliable use of 5-RBITC in research, particularly in sensitive applications like fluorescence microscopy and bioconjugation. The final product and its intermediates are typically purified using one or more standard techniques for organic compounds. evitachem.combyjus.com

Chromatography: This is the most powerful and widely used method for purifying fluorescent dyes like 5-RBITC. byjus.com

Adsorption Column Chromatography: The crude product is dissolved in a minimal amount of solvent and passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A carefully selected solvent system (mobile phase) is used to elute the components at different rates. This technique is highly effective at separating the desired isothiocyanate product from unreacted 5-aminorhodamine B and other reaction byproducts.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. evitachem.combyjus.com The crude 5-RBITC is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the 5-RBITC decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. The pure crystals are then collected by filtration. The choice of solvent is critical for the success of this method.

Table 2: Comparison of Purification Techniques for 5-RBITC

| Technique | Principle of Separation | Advantages | Common Application |

| Column Chromatography | Differential adsorption onto a solid stationary phase. byjus.com | High resolving power, capable of separating closely related compounds. | Primary purification of crude reaction mixture; separation of isomers. |

| Recrystallization | Differential solubility in a solvent at varying temperatures. byjus.com | Can yield highly crystalline, very pure material; cost-effective for large scales. | Final purification step after chromatography; removal of minor impurities. |

Analog Development and Structural Modifications for Enhanced Research Utility

The structure of this compound serves as a scaffold for the development of more complex molecular probes and functional materials. Modifications can be targeted at two primary sites: the reactive isothiocyanate group and the carboxylic acid group.

Derivatization via the Isothiocyanate Group: The principal utility of 5-RBITC comes from the reactivity of its isothiocyanate group. This group reacts readily and specifically with primary nucleophiles, particularly the primary amine groups found in the lysine (B10760008) side chains of proteins and other biomolecules. This reaction forms a highly stable thiourea (B124793) linkage, covalently attaching the fluorescent rhodamine core to a target molecule. researchgate.net This is the fundamental mechanism for creating fluorescently labeled antibodies, proteins, and other probes for imaging applications. researchgate.net

Derivatization via the Carboxylic Acid Group: The carboxylic acid function on the phenyl ring offers a second site for structural modification. Using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), this group can be converted into an amide by reaction with various amines. google.com This allows for the attachment of other chemical moieties, such as biotin (B1667282) for affinity binding, other reactive groups for bifunctional crosslinking, or moieties that can alter the solubility or photophysical properties of the dye.

Conjugation to Nanomaterials: RBITC can be conjugated to the surface of nanoparticles, such as those made of gold or silica, to create hybrid functional materials. researchgate.netnih.gov In the case of silica nanoparticles, RBITC can be first reacted with an aminosilane (B1250345) linker like (3-aminopropyl)triethoxysilane (APTES), and the resulting conjugate is then incorporated into the silica matrix. researchgate.net For gold nanoparticles, the dye can be functionalized onto the surface, and by controlling the amount of dye, the plasmonic and fluorescent properties of the resulting nanomaterial can be finely tuned. nih.gov

Conjugation Chemistry of 5 Isothiocyanatorhodamine B for Biomolecular Labeling

Amine-Reactive Conjugation Mechanisms via Isothiocyanate Group

The isothiocyanate group of 5-Isothiocyanatorhodamine B is an amine-reactive moiety that readily participates in conjugation reactions. This reactivity is the foundation for its widespread use in biomolecular labeling. The primary targets for this reaction are the free amine groups present in biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

The conjugation reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This attack leads to the formation of a stable thiourea (B124793) bond, covalently linking the rhodamine B dye to the biomolecule.

The efficiency of this reaction is pH-dependent. A slightly basic pH (typically between 8.0 and 9.0) is optimal for the conjugation process. At this pH, the primary amine groups are deprotonated and thus more nucleophilic, facilitating their attack on the isothiocyanate group. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the RBITC, reducing the labeling efficiency.

Strategies for Covalent Attachment to Biomolecules in Aqueous and Organic Media

The covalent attachment of this compound to biomolecules can be performed in both aqueous and organic media, with the choice of solvent depending on the solubility and stability of the target molecule.

Protein labeling is a common application of this compound. The primary targets for labeling on proteins are the ε-amino groups of lysine residues. bio-techne.com The general strategy involves dissolving the protein in a suitable buffer, typically a carbonate-bicarbonate buffer or borate (B1201080) buffer at a pH of 8.0-9.0. A stock solution of RBITC is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and added to the protein solution. The reaction mixture is then incubated, usually at room temperature, to allow the conjugation to proceed. After the reaction, unreacted dye is removed by techniques such as dialysis or size-exclusion chromatography.

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be controlled by adjusting the molar ratio of RBITC to protein in the reaction mixture. The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the maximum absorption wavelengths of the protein (around 280 nm) and the rhodamine B dye (around 554 nm).

A study comparing phenyl- and benzyl-isothiocyanate reactivity showed that the reaction conditions, particularly pH, are critical for achieving specific labeling. researchgate.net While isothiocyanates are generally known for reacting with amines, they can also show reactivity towards other nucleophilic residues like cysteine, especially under certain pH conditions. researchgate.netnih.gov

Table 1: General Conditions for Protein Labeling with this compound

| Parameter | Recommended Condition |

| Protein Concentration | 1-10 mg/mL |

| Reaction Buffer | Carbonate-bicarbonate or Borate buffer |

| pH | 8.0 - 9.0 |

| RBITC Stock Solution | 1-10 mg/mL in DMSO or DMF |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (empirically determined) |

| Reaction Temperature | Room temperature or 4°C |

| Reaction Time | 1-2 hours to overnight |

| Purification Method | Dialysis, size-exclusion chromatography |

The principles for labeling peptides with this compound are similar to those for proteins. The reaction targets the N-terminal α-amino group and the ε-amino groups of any lysine residues within the peptide sequence. Due to their smaller size, peptides can often be labeled in a more controlled and site-specific manner. The reaction is typically carried out in a similar buffered aqueous solution with an organic co-solvent to aid in the solubility of both the peptide and the dye. Purification of the labeled peptide is often achieved using reverse-phase high-performance liquid chromatography (HPLC).

While direct labeling of natural nucleic acids with RBITC is not common due to the lack of primary amine groups on the standard bases, modified nucleic acids containing amine functionalities can be readily labeled. Oligonucleotides can be synthesized with amino-modified linkers at the 5' or 3' end, or internally through the use of modified nucleosides. These amino-modified nucleic acids can then be conjugated with this compound using the same amine-reactive chemistry. This approach is widely used to prepare fluorescently labeled DNA and RNA probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis. thermofisher.com

Chemical modification strategies for nucleic acids are diverse and can include alterations to the nucleobases, the sugar-phosphate backbone, or the termini of the oligonucleotide. nih.gov For instance, the introduction of a C5-ethynyl handle on a uracil (B121893) nucleobase allows for subsequent "click" chemistry reactions to introduce a desired functional group, which could be an amine for conjugation with RBITC. nih.gov

Lipids and carbohydrates that possess or can be modified to contain primary amine groups can also be labeled with this compound. For example, aminophospholipids can be directly labeled in an organic solvent system. Carbohydrates can be chemically modified to introduce amine groups, for instance, through reductive amination of their aldehyde or ketone functionalities, followed by conjugation with RBITC. These labeled molecules are instrumental in studying lipid trafficking and carbohydrate-protein interactions.

Site-Specific Bioconjugation Techniques Utilizing this compound

While the reaction of isothiocyanates with lysine residues is a robust method for labeling, it often results in a heterogeneous mixture of products with the dye attached at various positions on the protein surface. For many applications, site-specific labeling is highly desirable as it yields a homogeneous product with a defined location of the label.

Achieving site-specificity with this compound often requires protein engineering or the use of enzymes. One approach is to introduce a uniquely reactive residue, such as a cysteine with a lower pKa, which can be selectively targeted under specific pH conditions. nih.gov Although isothiocyanates primarily react with amines, they have been shown to react with thiols, particularly at a lower pH where the thiol group is more nucleophilic than the protonated amines. researchgate.net

Enzymatic labeling methods provide another powerful strategy for site-specific conjugation. sinobiological.com For example, enzymes like transglutaminases or sortases can be used to incorporate amine-containing tags or unnatural amino acids at specific sites in a protein. These engineered sites then serve as handles for specific conjugation with this compound.

Another advanced strategy involves the use of antibody-drug conjugates (ADCs), where a linker molecule connects a cytotoxic drug to an antibody. While not a direct use of RBITC for therapy, the underlying chemistry is relevant. Isothiocyanates have been used in the construction of such conjugates, highlighting their utility in creating stable linkages to biomolecules. nih.gov

Engineered Tag Systems for Targeted Labeling

While direct conjugation is effective, achieving site-specific labeling on a biomolecule with multiple reactive amines can be challenging. Engineered tag systems provide a powerful solution for precise, stoichiometric labeling. These systems involve genetically fusing a protein of interest with a "tag" that undergoes a specific and rapid reaction with a complementary labeled substrate.

SNAP-tag® and HaloTag® Technologies:

The SNAP-tag® is a mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase that reacts specifically with O⁶-benzylguanine (BG) derivatives. nih.govtum.deyoutube.com Similarly, the HaloTag® is a modified haloalkane dehalogenase that forms a covalent bond with ligands containing a chloroalkane linker. nih.govpromega.comnih.gov

To utilize 5-RBITC with these systems, it must first be chemically modified to create a suitable substrate. For instance, a HaloTag ligand can be synthesized by reacting a chloroalkane-containing amine with 5-RBITC. Promega offers HaloTag® Amine ligands that can be conjugated to molecules with isocyanate groups. promega.com This creates a rhodamine-labeled chloroalkane that can then specifically and covalently label a HaloTag-fusion protein. sci-hub.seresearchgate.net

Similarly, for SNAP-tag applications, a benzylguanine derivative containing a reactive amine can be coupled to 5-RBITC. A universal azide-based BG-substrate has also been developed, which, after reaction with the SNAP-tag, can be "clicked" with a DBCO-functionalized fluorophore, illustrating a chemo-enzymatic approach. nih.gov Although direct synthesis of a 5-RBITC-BG substrate is not commonly reported, the chemical principles allow for its creation, enabling the specific labeling of SNAP-tagged proteins with the rhodamine fluorophore. springernature.comresearchgate.net

| Tag System | Substrate Moiety | 5-RBITC Derivative | Labeling Principle |

| SNAP-tag® | O⁶-benzylguanine (BG) | 5-RBITC-BG conjugate | Covalent bond formation between the SNAP-tag and the BG portion of the substrate. nih.govyoutube.com |

| HaloTag® | Chloroalkane | 5-RBITC-chloroalkane conjugate | Covalent bond formation between the HaloTag and the chloroalkane linker. nih.govpromega.com |

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netresearchgate.net "Click chemistry," a subset of these reactions, is characterized by high yields, stereospecificity, and simple reaction conditions. The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

5-RBITC itself is not directly amenable to click chemistry. However, Rhodamine B can be chemically modified to introduce azide (B81097) or alkyne functionalities, making it a valuable tool for bioorthogonal labeling. tenovapharma.comtenovapharma.comresearchgate.netresearchgate.net For example, an azide-functionalized Rhodamine B can be synthesized and then "clicked" onto a biomolecule that has been metabolically or synthetically functionalized with an alkyne group. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145) that reacts readily with an azide. researchgate.net A Rhodamine B derivative containing an azide can be used to label biomolecules functionalized with a cyclooctyne, such as dibenzocyclooctyne (DBCO).

Tetrazine Ligation: This is an exceptionally fast bioorthogonal reaction involving an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govrsc.orgrsc.org Rhodamine dyes can be conjugated to tetrazines, creating fluorogenic probes where the fluorescence is quenched by the tetrazine and is "turned on" upon reaction with the dienophile. researchgate.net This has been successfully applied in protein labeling experiments and offers a highly sensitive detection method. researchgate.netnih.gov

| Click Reaction | Reactive Groups | 5-RBITC Derivative | Application |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Rhodamine B-azide or Rhodamine B-alkyne | Copper-free labeling of biomolecules in living systems. researchgate.nettenovapharma.com |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | Rhodamine B-tetrazine conjugate | Fast and fluorogenic labeling for imaging and detection. researchgate.netnih.govrsc.org |

Evaluation of Conjugation Efficiency and Selectivity in Research Contexts

The efficiency of labeling proteins with 5-RBITC is influenced by several factors, including the pH of the reaction, the molar ratio of dye to protein, and the protein concentration. The isothiocyanate-amine reaction is most efficient at a slightly alkaline pH (typically pH 8.5-9.5) to ensure the primary amines are deprotonated and thus more nucleophilic.

In a study labeling Bovine Serum Albumin (BSA) with Rhodamine B Isothiocyanate, the labeling efficiency was found to be greater than 70%. sigmaaldrich.com However, achieving selective labeling can be challenging due to the presence of multiple lysine residues on the surface of most proteins. This can lead to a heterogeneous population of labeled proteins with varying dye-to-protein ratios, which may affect the protein's function and the quantitative analysis of fluorescence.

To overcome this, researchers have developed methods for site-specific labeling. For instance, peptides can be synthesized with a single lysine residue at a predetermined position, which is then selectively labeled with rhodamine. nih.gov The use of engineered tag systems like SNAP-tag and HaloTag, as discussed previously, also provides a robust solution for achieving high selectivity and a defined 1:1 stoichiometry of labeling. nih.govnih.gov

Linker Chemistry Considerations in this compound Conjugates

The linker connecting 5-RBITC to a biomolecule is a critical component that can influence the stability, solubility, and biological activity of the conjugate. Linkers can be broadly categorized as cleavable or non-cleavable. nih.govproteogenix.sciencecam.ac.uk

Cleavable Linker Design for Controlled Release

Cleavable linkers are designed to be stable in circulation but to break under specific physiological conditions, such as the acidic environment of endosomes or the reducing environment within a cell, thereby releasing the fluorophore or a drug payload. nih.govnih.gov

Disulfide Linkers: These linkers contain a disulfide bond (-S-S-) that is stable in the bloodstream but is readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. A rhodamine derivative could be attached to a biomolecule via a disulfide linker, allowing for its release upon internalization into a cell. tum.denih.gov

Peptide Linkers: Certain peptide sequences can be specifically cleaved by proteases that are overexpressed in tumor cells or are present in lysosomes (e.g., cathepsins). cam.ac.ukmdpi.com For example, a valine-citrulline (Val-Cit) dipeptide linker is commonly used in antibody-drug conjugates for lysosomal cleavage. mdpi.com A rhodamine-labeled peptide substrate can be designed for targeted release by specific proteases. mdpi.com

Non-Cleavable Linker Impact on Conjugate Stability

Non-cleavable linkers form a stable covalent bond that is resistant to degradation. creativebiolabs.netnih.govbiochempeg.comresearchgate.net The thiourea bond formed from the reaction of 5-RBITC with an amine is considered to be highly stable under physiological conditions, making it an effective non-cleavable linker. researchgate.net

The stability of non-cleavable linkers ensures that the fluorescent label remains attached to the target biomolecule, which is crucial for applications requiring long-term tracking or imaging. nih.gov In the context of antibody-drug conjugates, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex. creativebiolabs.netbiochempeg.com This can lead to increased plasma stability and a potentially wider therapeutic window compared to some cleavable linkers. biochempeg.com The use of a stable, non-cleavable linkage, such as the one provided by 5-RBITC, is therefore advantageous for creating robust and long-lasting bioconjugates.

Applications of 5 Isothiocyanatorhodamine B in Chemical Biology Studies

Development of Fluorescent Probes for Biological Systems

The unique properties of 5-Isothiocyanatorhodamine B make it a foundational component in the creation of fluorescent probes designed to investigate biological systems. Its isothiocyanate group readily reacts with primary amine groups on proteins and other molecules, forming a stable thiourea (B124793) linkage. researchgate.net This covalent attachment is crucial for developing robust probes that can withstand the dynamic conditions within biological environments.

Researchers have synthesized a variety of probes based on 5-RBITC for diverse applications. For instance, fluorescent probes have been designed to study the anti-influenza activity of certain compounds by conjugating them with rhodamine B. nih.gov These probes help to elucidate the mechanism of action, such as inhibiting membrane fusion by binding to viral proteins. nih.gov Another notable application is the development of probes for detecting specific metal ions, like Pb2+, in aqueous solutions and biological samples. nih.gov In some cases, 5-RBITC is incorporated into silica-based nanoparticles to create highly stable and photostable bioprobes. nih.gov These nanoparticle probes have been used for sensitive applications like the detection and imaging of apoptosis. nih.gov

The versatility of 5-RBITC extends to its use as a reference dye in ratiometric sensing. researchgate.net Its pH-insensitive fluorescence provides a stable signal against which a pH-sensitive dye, like fluorescein (B123965) isothiocyanate (FITC), can be compared, allowing for precise measurements of pH changes in microenvironments. researchgate.net The development of these probes often involves straightforward synthetic strategies, making 5-RBITC an accessible and effective choice for researchers creating new tools for biological investigation. nih.gov

Investigation of Biomolecular Interactions and Dynamics

The ability to fluorescently label biomolecules with 5-RBITC has been instrumental in studying their interactions and dynamic processes. The strong and stable fluorescence of the dye allows for sensitive detection of binding events and conformational changes.

Protein-Nucleic Acid Binding Studies

The interaction between proteins and nucleic acids is fundamental to many cellular processes. Fluorescence anisotropy (or fluorescence polarization) is a common technique used to study these binding events. This method relies on the principle that a small, fluorescently labeled molecule (like a DNA oligonucleotide) tumbles rapidly in solution, leading to low polarization of its emitted light. When a larger protein binds to the labeled DNA, the resulting complex tumbles more slowly, increasing the polarization.

Fluorescence polarization assays have been successfully developed to screen for inhibitors of protein-DNA interactions. nih.govnih.gov For example, a high-throughput fluorescence polarization assay was established to identify inhibitors of the DNA-binding domain of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov In this assay, a fluorescently labeled DNA probe is displaced by potential inhibitors, leading to a decrease in fluorescence polarization. nih.gov This method provides a quantitative measure of binding affinity and is suitable for large-scale screening. bmglabtech.com Similar assays have been optimized for other transcription factors like STAT5B. nih.gov These studies highlight the utility of fluorescently labeled oligonucleotides in characterizing protein-DNA interactions. bmglabtech.com

Receptor-Ligand Interaction Probing

Understanding how ligands bind to their receptors is crucial in pharmacology and cell biology. 5-RBITC can be used to label ligands, turning them into fluorescent probes to visualize and quantify their interaction with receptors.

For instance, fluorescently labeled ligands can be used in confocal microscopy to observe their binding and subsequent internalization into cells. This approach has been used to study the mechanism of action of antiviral compounds, where fluorescent probes based on rhodamine B were used to demonstrate binding to viral hemagglutinin and subsequent inhibition of membrane fusion. nih.gov The subcellular localization of these fluorescent probes can provide valuable insights into their biological activity. nih.gov

Cellular Compartment Labeling and Subcellular Localization Studies

The ability to visualize the specific locations of proteins and other molecules within a cell is essential for understanding their function. This compound can be conjugated to antibodies or other targeting molecules to specifically label cellular compartments and study the subcellular localization of proteins. caymanchem.com

Antibodies conjugated to fluorescent dyes like 5-RBITC are widely used in immunofluorescence microscopy to stain specific organelles. thermofisher.com For example, antibodies against proteins known to reside in the nucleus, mitochondria, or endoplasmic reticulum can be used as markers to identify these compartments. ptglab.com By co-localizing a protein of interest (labeled with a different fluorophore) with these organelle markers, its subcellular distribution can be determined. thermofisher.com

Furthermore, the localization of a protein can be dynamic and change in response to cellular signals or during processes like cell migration. semanticscholar.org Studies have shown that the subcellular localization of proteins can be critical to their function, and mislocalization can have significant consequences. researchgate.netbiorxiv.org For example, the position of a fluorescently tagged protein can be affected by the location of the tag (N-terminal vs. C-terminal), highlighting the importance of careful experimental design in localization studies. nih.gov

Real-Time Tracking of Biomolecules in In Vitro Systems

Observing the movement and behavior of individual biomolecules in real time provides unparalleled insights into their mechanisms of action. In vitro single-molecule fluorescence imaging techniques allow researchers to track the dynamics of proteins and other molecules with high spatial and temporal resolution. nih.gov

These assays often involve immobilizing a biomolecule of interest on a surface and then observing its interactions with other fluorescently labeled components in a controlled environment. nih.gov For example, the process of protein synthesis has been studied at the single-molecule level by fluorescently labeling components of the ribosome or the nascent polypeptide chain. nih.gov By tracking the appearance and disappearance of fluorescent signals, researchers can measure the kinetics of translation, including initiation and elongation rates. nih.gov

Similarly, the movement of motor proteins like kinesin along microtubules has been tracked in real time using fluorescent labels. nih.gov These experiments can reveal detailed information about the stepping mechanism and conformational changes of the motor protein as it moves. nih.gov The development of advanced microscopy techniques, such as MINFLUX, has pushed the boundaries of spatial and temporal resolution in these tracking experiments. nih.gov

Spectroscopic Characterization and Advanced Fluorescence Studies of 5 Isothiocyanatorhodamine B Conjugates

Fluorescence Excitation and Emission Spectroscopy of Labeled Systems

Conjugates of 5-Isothiocyanatorhodamine B exhibit distinct fluorescence excitation and emission spectra that are fundamental to their use as fluorescent probes. When conjugated to biomolecules such as proteins or nucleic acids, the spectral properties of 5-RBITC can be influenced by the local microenvironment.

For instance, a polyallylamine hydrochloride (PAH) polymer labeled with Rhodamine B isothiocyanate (PAH*) in solution shows an absorption maximum at 557 nm. researchgate.net When excited at 365 nm, this conjugate displays a strong fluorescence emission peak at 581 nm. researchgate.net These spectral characteristics are in close agreement with previously reported data for similar rhodamine conjugates. researchgate.net

In general, the excitation maximum of 5-RBITC conjugates is typically in the range of 540-560 nm, and the emission maximum is in the range of 570-590 nm. However, conjugation to different molecules can cause shifts in these spectra. For example, the conjugation of rhodamine dyes to IgG antibodies has been shown to shift the emission spectra to longer wavelengths. nih.gov The specific excitation and emission wavelengths are crucial for designing experiments, particularly for multicolor imaging where spectral overlap with other fluorophores must be minimized.

Table 1: Excitation and Emission Maxima of a 5-RBITC Labeled Polymer

| Property | Wavelength (nm) |

| Absorption Maximum | 557 |

| Emission Maximum (Excitation at 365 nm) | 581 |

Data derived from a study on polyallylamine hydrochloride labeled with Rhodamine B isothiocyanate. researchgate.net

Quantum Yield Determination and Brightness Analysis of Conjugates

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its quantum yield.

The quantum yield of rhodamine derivatives is known to be sensitive to their environment. For example, Rhodamine B in ethanol (B145695) has a reported quantum yield of 0.49. rsc.org However, when conjugated to biomolecules, the quantum yield can change. This is an important consideration for the quantitative analysis of fluorescence intensity data. The brightness of 5-RBITC conjugates is a key parameter for their detection sensitivity in various applications.

Fluorescence Lifetime Measurements and Time-Resolved Spectroscopy

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore concentration and excitation intensity, making it a robust parameter for quantitative measurements.

The fluorescence lifetime of rhodamine dyes can be measured using time-domain or frequency-domain techniques. nih.govresearchgate.net For Rhodamine B in water at 20°C, a fluorescence lifetime of approximately 1.74 ns has been reported. iss.com However, conjugation to other molecules and the surrounding environment can alter this lifetime. nih.gov For example, studies on Rhodamine B solutions in different solvents have demonstrated variations in its fluorescence lifetime. researchgate.net Time-resolved fluorescence spectroscopy can, therefore, provide valuable information about the local environment of the 5-RBITC conjugate.

Table 2: Reported Fluorescence Lifetimes of Rhodamine B in Different Environments

| Solvent | Lifetime (ns) |

| Water | 1.74 ± 0.02 |

| Water | 1.66 ± 0.06 |

| Ethanol | 2.78 ± 0.26 |

These values are for Rhodamine B and may differ for 5-RBITC conjugates. The lifetime is dependent on various factors including temperature and the specific conjugate. researchgate.netiss.com

Photostability and Photobleaching Kinetics in Various Research Environments

Photostability, or the resistance to photobleaching (irreversible loss of fluorescence upon exposure to light), is a critical characteristic for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as fluorescence microscopy.

Rhodamine dyes are generally considered to be more photostable than fluorescein-based dyes like fluorescein (B123965) isothiocyanate (FITC). nih.gov However, the photostability of 5-RBITC conjugates can still be a limiting factor. The rate of photobleaching is dependent on several factors, including the intensity of the excitation light, the duration of exposure, and the chemical environment of the fluorophore. For instance, in one study, the fluorescence emission of rhodamine B decreased by about 18% after 2 hours of continuous excitation. rsc.org

Fluorescence Resonance Energy Transfer (FRET) Applications with this compound as Donor or Acceptor

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. bu.edulibretexts.org This energy transfer is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), making FRET a powerful tool for studying molecular interactions and conformational changes. libretexts.orgabcam.com

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. libretexts.orgabcam.com this compound, with its excitation and emission spectra in the green-orange region of the spectrum, can serve as either a donor or an acceptor in a FRET pair, depending on the other fluorophore.

For example, 5-RBITC can act as an acceptor for a donor like fluorescein. In DNA hybridization assays, fluorescein (donor) and rhodamine (acceptor) have been used to measure FRET efficiencies. nih.gov When the two fluorophores are in close proximity (less than 8 base pairs apart), FRET efficiencies can be above 80%. nih.gov Conversely, 5-RBITC can act as a donor to a longer wavelength acceptor dye, such as Cy5. nih.gov

Environmental Sensitivity of this compound Fluorescence in Biological Milieus (e.g., pH, Polarity, Viscosity)

The fluorescence properties of rhodamine dyes, including this compound, can be sensitive to the local environment. Changes in pH, polarity, and viscosity of the surrounding medium can influence the fluorescence intensity, emission wavelength, and lifetime of the fluorophore. nih.govnih.gov

pH: The fluorescence of rhodamine dyes can be affected by pH. For example, low and high pH conditions have been shown to influence the emission spectra and fluorescence lifetime of tetramethylrhodamine (B1193902) isothiocyanate (TRITC), a related rhodamine derivative. nih.gov The fluorescence intensity of some rhodamine-based sensors has been shown to respond to pH variations. researchgate.net

Polarity: The polarity of the solvent can cause shifts in the emission spectra of fluorescent dyes. nih.gov For some environment-sensitive probes, a change in solvent polarity from nonpolar to polar can lead to a significant red-shift in the emission maximum and a decrease in the fluorescence quantum yield. nih.gov

Viscosity: The fluorescence of certain dyes, known as "molecular rotors," is highly sensitive to the viscosity of their environment. nih.gov While not typically classified as a molecular rotor, the fluorescence of rhodamine derivatives can still be influenced by the viscosity of the medium.

This environmental sensitivity can be both a challenge and an opportunity. While it can complicate quantitative measurements, it also allows 5-RBITC conjugates to be used as probes to report on the local environment within a biological system. nih.gov

Advanced Imaging Research Applications with 5 Isothiocyanatorhodamine B

Confocal Laser Scanning Microscopy (CLSM) in Cellular and Tissue Imaging

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that provides depth discrimination, allowing for the creation of sharp, three-dimensional images of biological samples. nih.gov 5-Isothiocyanatorhodamine B is frequently used in CLSM due to its bright fluorescence and photostability. When conjugated to antibodies, proteins, or other targeting molecules, 5-RITC enables the specific visualization of cellular components.

In cellular and tissue imaging, 5-RITC has been employed to:

Label specific proteins and structures within cells and tissues. For instance, it has been used to tag latex in paper coating studies to understand its distribution. researchgate.net

Visualize the distribution of nanoparticles within biological systems. Researchers have used 5-RITC-labeled silica (B1680970) nanoparticles to track their movement and accumulation in various organs after oral administration. nih.gov

Investigate the interaction between different components in a complex system. For example, in dental research, Rhodamine B has been added to adhesive systems to analyze the dentin/adhesive interface. researchgate.net

The ability of CLSM to optically section a sample, combined with the specific labeling provided by 5-RITC, allows for detailed three-dimensional reconstructions of cellular and tissue architecture. mdpi.com

Super-Resolution Microscopy Techniques Employing this compound Labels

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. ibidi.comwikipedia.org 5-RITC and its derivatives are valuable probes in several super-resolution modalities.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second laser beam (the STED beam) to deplete the fluorescence in the outer region of the excitation focus, effectively narrowing the point-spread function. wikipedia.orgtechnologynetworks.com This technique has been used to resolve the spatial arrangement of fluorescent nanoparticles and to visualize subcellular structures with high resolution. goettingen-research-online.de

Research has demonstrated the use of STED microscopy to:

Quantify the internalization of nanoparticles into cells. Studies have used STED to visualize and quantify the uptake of silica nanoparticles by alveolar cells. nih.gov

Image protein-based fluorescent nanoparticles in living cells. This allows for monitoring the behavior of nanomaterials in biological environments with high spatial resolution. researchgate.net

Achieve two-color live-cell STED nanoscopy. By combining 5-RITC derivatives with other fluorophores, researchers can simultaneously image multiple proteins in living cells. biorxiv.org

The improved resolution of STED microscopy, often reaching tens of nanometers, provides unprecedented detail of the labeled structures. ibidi.comnih.gov

Photoactivated Localization Microscopy (PALM) / Stochastic Optical Reconstruction Microscopy (STORM)

PALM and STORM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual photo-switchable fluorophores to reconstruct a super-resolved image. wikipedia.orgtechnologynetworks.comnih.gov These methods can achieve resolutions down to a few nanometers.

While 5-RITC itself is not inherently photo-switchable, its derivatives or related rhodamine dyes can be used in STORM. STORM often employs dye pairs, consisting of an activator and a reporter dye, where the reporter dye can be switched between a fluorescent and a dark state. wikipedia.org Challenges in applying PALM/STORM to tissue imaging include the need for high sensitivity to detect single fluorophores and potential artifacts from inadequate labeling. nih.gov

Flow Cytometry and Cell Sorting Methodologies for Labeled Cells

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells in a fluid stream. abcam.com When cells are labeled with fluorescent markers like 5-RITC, flow cytometry can be used to identify and quantify different cell populations.

Key applications of 5-RITC in flow cytometry include:

Immunophenotyping: 5-RITC conjugated to antibodies can be used to identify specific cell surface markers, allowing for the characterization and enumeration of different immune cell subsets. abcam.comnih.gov

Cell Sorting: Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that can physically separate different cell populations based on their fluorescent properties. nih.govnih.gov 5-RITC-labeled cells can be sorted for further downstream analysis or culture.

Tracking Labeled Cells In Vivo: In animal models, cells labeled ex vivo with fluorescent dyes can be adoptively transferred and their circulation and fate tracked using in vivo flow cytometry. nih.gov

For successful flow cytometry, it is crucial to optimize antibody concentrations and use appropriate blocking buffers to minimize non-specific binding. abcam.com10xgenomics.com

Live-Cell Imaging and Dynamic Process Visualization

Live-cell imaging allows researchers to study cellular processes in real-time within their native environment. thermofisher.comtechnologynetworks.com The use of fluorescent probes like 5-RITC is central to this field, enabling the visualization of dynamic events such as protein trafficking, organelle dynamics, and cell migration. thermofisher.com

To maintain cell health during imaging, it is essential to control the cellular environment, including temperature, CO2, and humidity. youtube.com Furthermore, minimizing phototoxicity is a critical consideration. This can be achieved by using lower laser powers and fluorophores that are excited by longer wavelengths of light. biorxiv.org

Recent advancements in live-cell imaging include the development of fluorogenic proteins and dyes that only become fluorescent upon binding to a specific target, reducing background noise and improving signal-to-noise ratios. nih.govnih.gov These tools, in conjunction with advanced microscopy techniques, are providing unprecedented insights into the dynamic nature of living cells. nih.govbiocompare.comselectscience.net

Development of Multiplexed Imaging Assays

Multiplexed imaging allows for the simultaneous detection of dozens of biomarkers within a single tissue section, providing a comprehensive view of the complex cellular and molecular interactions within the tumor microenvironment and other tissues. nih.govnih.govleica-microsystems.com This technology is crucial for advancing precision oncology and translational research. nih.govnih.gov

Several multiplexed imaging technologies have been developed, including:

Cyclic Immunofluorescence (CycIF): This method involves iterative cycles of staining with fluorescently labeled antibodies, imaging, and signal quenching or removal. abcam.comelifesciences.org This allows for the sequential detection of a large number of antigens in the same sample.

CO-Detection by indEXing (CODEX): This technique utilizes antibodies tagged with unique oligonucleotide barcodes, which are then visualized by the sequential addition of complementary fluorescently labeled probes. nih.gov

These highly multiplexed imaging approaches generate vast amounts of data that can be used to identify different cell types and states, analyze their spatial relationships, and uncover novel biological insights. nih.govnih.gov

Table of Spectroscopic Data for Fluorescent Probes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Application Notes |

| This compound (5-RITC) | ~555 | ~580 | Covalent labeling of amines. |

| Fluorescein (B123965) isothiocyanate (FITC) | ~494 | ~520 | Commonly used for protein labeling, pH-sensitive. eurogentec.com |

| Alexa Fluor 546 | 556 | 573 | Used for nuclear membrane labeling. nih.gov |

| Atto647N | 644 | 669 | Suitable for STED microscopy. researchgate.net |

| Rhodamine B | ~560 | ~580 | Used for labeling latex and in dental adhesives. researchgate.netresearchgate.net |

| LIVE 460L | 488 | 550-700 | Long Stokes-shift dye for two-color STED. biorxiv.org |

| LIVE 550 | 550 | ~570 | Used in two-color live-cell STED imaging. biorxiv.org |

| LIVE 590 | 590 | ~610 | Cell-permeable dye for STED nanoscopy. biorxiv.org |

| LIVE 610 | 610 | ~630 | Used in two-color live-cell STED imaging. biorxiv.org |

| STAR RED | ~640 | ~660 | Red-emitting fluorophore for STED. biorxiv.org |

Table of Chemical Compounds

Bioanalytical Method Development Utilizing 5 Isothiocyanatorhodamine B Conjugates

Chromatographic Separations with Fluorescent Detection (e.g., HPLC-FLD, LC-MS/FL)

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a cornerstone technique for the analysis of 5-RITC conjugated biomolecules. The high sensitivity of FLD allows for the detection of low concentrations of the labeled analyte, which is often a requirement in bioanalytical studies. The method involves separating the 5-RITC conjugate from other matrix components on a chromatographic column, followed by its detection as it elutes.

A typical HPLC-FLD method for a 5-RITC labeled analyte would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) followed by the labeling reaction with 5-RITC.

Chromatographic Separation: Utilizing a reverse-phase column to separate the labeled analyte based on its hydrophobicity. The mobile phase composition is optimized to achieve good resolution and peak shape.

Fluorescence Detection: Setting the excitation and emission wavelengths of the detector to the optimal values for 5-RITC to maximize the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) with a fluorescence detector in-line (LC-MS/FL) can also be employed. This setup provides the dual benefit of quantitative data from the fluorescence detector and structural confirmation from the mass spectrometer.

A simple, rapid, and sensitive analytical method for the determination of rhodamine B in chili-containing foodstuffs has been described using HPLC-FLD. nih.gov The dye is extracted from samples with methanol (B129727) and analyzed without a further cleanup procedure. nih.gov The influence of matrix fluorescent compounds was overcome by the optimization of the mobile-phase composition. nih.gov

Capillary Electrophoresis (CE) for Analysis of Labeled Biomolecules

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of 5-RITC labeled biomolecules. The technique separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. When coupled with a sensitive detector, such as laser-induced fluorescence (LIF), CE can provide rapid and highly efficient separations of labeled compounds.

The advantages of CE for this application include:

High resolution and efficiency: Capable of separating complex mixtures of labeled biomolecules.

Low sample and reagent consumption: Reducing the cost per analysis.

Rapid analysis times: Often faster than traditional HPLC methods.

Development of Fluorescence-Based Immunoassays and Biosensors

The high fluorescence quantum yield of 5-Isothiocyanatorhodamine B makes it an excellent label for the development of fluorescence-based immunoassays and biosensors. In a typical fluorescence immunoassay, a 5-RITC labeled antigen or antibody is used to quantify the analyte of interest through competitive or non-competitive binding formats. The resulting fluorescence signal is proportional to the amount of analyte in the sample.

Recent advancements have seen the development of various fluorescence-based immunoassays. For instance, a novel fluorescence-based lateral flow assay, AFIAS IFX, has shown excellent performance in analyzing infliximab (B1170848) trough levels and is a potentially powerful tool for therapeutic drug monitoring. nih.gov

Biosensors utilizing 5-RITC can be designed for real-time monitoring of biological interactions. nih.gov For example, a biosensor could be fabricated by immobilizing a biorecognition element (e.g., an antibody) on a solid support, which then captures the 5-RITC labeled analyte. The change in fluorescence at the sensor surface can be measured and correlated to the analyte concentration. The introduction of nanomaterials to the biosensor interface can provide new phenomena or enhance sensitivity. nih.gov

Quantitative Analysis of Labeled Analytes in Research Samples

The quantitative analysis of 5-RITC labeled analytes in research samples is typically performed by creating a calibration curve. This involves preparing a series of standards with known concentrations of the labeled analyte and measuring their corresponding fluorescence intensities. The concentration of the analyte in unknown samples is then determined by interpolating their fluorescence signals from the calibration curve.

The use of a stable isotopically labeled (SIL) internal standard is often preferred in quantitative bioanalysis using liquid chromatography/mass spectrometry (LC/MS) as it can correct for variability in sample preparation and matrix effects. nih.govresearchgate.net However, SIL internal standards are not always available or can be expensive. nih.govresearchgate.net In such cases, a structural analogue may be used as an internal standard. nih.govresearchgate.net

The table below illustrates a typical calibration curve for a 5-RITC labeled analyte.

| Standard Concentration (ng/mL) | Fluorescence Intensity (Arbitrary Units) |

| 1 | 150 |

| 5 | 750 |

| 10 | 1500 |

| 25 | 3750 |

| 50 | 7500 |

| 100 | 15000 |

Method Validation Parameters for this compound Based Assays

For any quantitative bioanalytical method to be considered reliable, it must undergo a thorough validation process. The key validation parameters for assays based on 5-RITC are outlined below.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For a 5-RITC based assay, this involves demonstrating that the fluorescence signal is solely from the analyte-RITC conjugate and not from endogenous matrix components or other metabolites. This is typically assessed by analyzing blank samples of the biological matrix and comparing them to samples spiked with the analyte.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of immunoassays, this would involve testing for cross-reactivity with structurally related compounds.

Sensitivity refers to the lowest analyte concentration that can be reliably distinguished from the background noise. It is often defined by the Limit of Detection (LOD), which is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the assay's working range. nih.gov For a 5-RITC based assay, the LOQ would be established by analyzing a series of low-concentration samples and determining the concentration at which the precision (as coefficient of variation, CV%) and accuracy (as percent recovery) are within predefined acceptable limits, typically a CV of less than 20%. nih.gov

The table below summarizes typical validation parameters for a hypothetical HPLC-FLD method for a 5-RITC labeled compound.

| Validation Parameter | Result |

| Selectivity | No interference from endogenous matrix components observed. |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL. nih.gov |

| Intra-day Precision (CV%) | < 5% |

| Inter-day Precision (CV%) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Emerging Research Directions and Methodological Advancements for 5 Isothiocyanatorhodamine B

Rational Design of Next-Generation 5-Isothiocyanatorhodamine B Derivatives

The rational design of new rhodamine derivatives is a cornerstone of next-generation probe development. The goal is to precisely tune the molecule's photophysical and chemical properties for specific applications. Key strategies involve modifying the core xanthene structure to enhance brightness, photostability, and shift emission wavelengths further into the red or near-infrared (NIR) regions to minimize cellular autofluorescence.

One successful approach involves modulating the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless spirolactam form. By introducing specific chemical substitutions, researchers can shift this equilibrium, creating probes that are "off" until they interact with a target or a specific cellular environment, thereby improving the signal-to-noise ratio. For instance, introducing an ortho-anthranilic acid substitution has been shown to favor the open, fluorescent form at neutral pH, a condition where traditional rhodamine B amides are typically non-fluorescent. Other modifications, such as incorporating oxyethylene chains, can improve water solubility and resistance to aggregation, which is crucial for consistent performance in biological buffers.

Furthermore, replacing the oxygen atom in the xanthene core with silicon has led to the development of "silicon-rhodamines" (SiRs). This modification shifts the absorption and emission spectra to the far-red and NIR regions, making these derivatives highly suitable for deep-tissue and in vivo imaging. An efficient synthesis for SiRs allows for the creation of silicon-rhodamine isothiocyanate (SITC), a tool with excellent photophysical properties for fluorescent labeling. The development of practical, large-scale synthetic routes for functionalized rhodamines, which avoid complex purification steps, is also crucial for making these advanced probes widely accessible.

Table 1: Strategies for Rational Design of Rhodamine Derivatives

| Design Strategy | Targeted Improvement | Example Modification | Reference |

| Spirolactam Equilibrium Modulation | Fluorogenicity / "Turn-on" response | ortho-anthranilic acid substitution | |

| Core Atom Substitution | Red-shifting to NIR wavelengths | Replacing oxygen with silicon (SiR) | |

| Solubility Enhancement | Improved performance in aqueous media | Addition of oxyethylene chains | |

| Synthetic Accessibility | Scalable and cost-effective production | Chromatography-free purification routes | |

| Breaking Electronic Symmetry | Increased Stokes Shift | Asymmetric substitution on the phenyl ring |

Advanced Computational Modeling and Simulation of this compound Interactions

Computational methods are becoming indispensable for understanding and predicting the behavior of fluorescent probes like 5-RBITC at the molecular level. Molecular dynamics (MD) simulations and quantum mechanics methods, particularly Density Functional Theory (DFT), provide powerful insights that guide the rational design of new and improved derivatives.

MD simulations can model the dynamic interactions of 5-RBITC-conjugated biomolecules with their environment, such as a lipid membrane or other proteins in a crowded cellular space. These simulations reveal the preferred orientation, depth of insertion into membranes, and conformational changes of the dye and its target, which are critical for interpreting imaging data and understanding the probe's function. For example, simulations have been used to characterize the aggregation of Rhodamine B in aqueous solutions and how this process, which can quench fluorescence, is affected by different counterions.

DFT and its time-dependent extension (TD-DFT) are used to investigate the fundamental electronic and photophysical properties of the rhodamine core. These calculations can predict absorption and emission spectra, fluorescence quantum yields, and the energy gap between singlet and triplet states, which is related to photostability. By computationally modeling proposed chemical modifications to the 5-RBITC structure, researchers can screen potential derivatives for desired properties in silico before undertaking complex and costly synthesis. This computational-first approach accelerates the development cycle of next-generation probes with optimized performance.

High-Throughput Screening (HTS) Platforms Utilizing this compound

High-Throughput Screening (HTS) platforms rely on the rapid, automated testing of vast libraries of chemical compounds to identify molecules with specific biological activities. Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability to miniaturized formats. 5-RBITC is an ideal tool for developing such assays, serving as a robust fluorescent label for proteins, peptides, or other biomolecules.

In an HTS context, 5-RBITC can be used to label a specific target molecule, and the screen's objective is to identify compounds that modulate the target's function or interaction with a binding partner. The change in the fluorescence signal serves as the readout. For example, in a fluorescence polarization (FP) assay, a small 5-RBITC-labeled peptide is used. When it binds to a larger protein, its rotation slows, and the polarization of its fluorescence increases. A screen could identify small molecules that disrupt this interaction, causing a decrease in polarization.

Another common application is in Förster Resonance Energy Transfer (FRET) assays. Here, 5-RBITC could serve as an acceptor dye paired with a suitable donor (like fluorescein). The two labeled molecules are brought into proximity by a biological interaction, resulting in a high FRET signal. The screen would search for compounds that inhibit this interaction, leading to a loss of FRET. Cell-based HTS assays can also utilize 5-RBITC-labeled antibodies or ligands to quantify receptor binding or cellular uptake via automated microscopy and image analysis.

Table 2: Applications of 5-RBITC in High-Throughput Screening (HTS) Formats

| HTS Assay Format | Principle of Detection | Role of 5-RBITC | Application Example |

| Fluorescence Polarization (FP) | Change in the rotational speed of a labeled molecule upon binding. | Covalently labels a small molecule (e.g., peptide, ligand). | Screening for inhibitors of a protein-peptide interaction. |

| FRET-Based Assays | Energy transfer between a donor and acceptor fluorophore in close proximity. | Acts as the acceptor fluorophore when paired with a suitable donor (e.g., FITC). | Identifying compounds that disrupt protein-protein dimerization. |

| Cell-Based Imaging Assays | Quantification of fluorescence intensity or localization within cells. | Labels an antibody or ligand for detecting a cell surface or intracellular target. | Screening for drugs that block receptor internalization. |

| Enzyme Activity Assays | Detection of an enzyme-cleaved product. | Labels a peptide substrate that is quenched; cleavage releases a fluorescent fragment. | Identifying inhibitors of a specific protease. |

Innovations in Probe Design for Specific Biological and Analytical Challenges

The versatility of 5-RBITC's isothiocyanate group allows its conjugation to a wide array of molecules, enabling the design of highly specific probes to address complex biological questions. A major area of innovation is the development of "smart" or activatable probes. These probes are designed to be non-fluorescent or weakly fluorescent until they encounter a specific analyte or enzymatic activity. This is often achieved by modifying the rhodamine core into a spirolactam structure that can be opened by a specific chemical trigger, such as the binding of a metal ion (e.g., Fe³⁺ or Hg²⁺) or a change in pH, leading to a dramatic increase in fluorescence.

Targeting specificity is another key challenge being addressed. By conjugating 5-RBITC to molecules with high biological affinity, such as antibodies, peptides, or aptamers, researchers can create probes that localize to specific cell types, proteins, or even organelles like mitochondria or lysosomes. This targeted approach is crucial for reducing background signal and accurately visualizing molecular events within the complex environment of a living cell.

Furthermore, there is a drive to create probes with enhanced photophysical properties. For example, strategies to generate rhodamine analogues with very large Stokes shifts (the separation between absorption and emission maxima) are being explored to facilitate single-laser excitation multicolor imaging, simplifying complex imaging experiments. These innovations transform 5-RBITC from a simple label into a sophisticated sensor capable of reporting on specific aspects of cellular function and chemistry.

Hybrid Probes and Multi-Functional Conjugates Incorporating this compound

A significant trend in probe development is the creation of hybrid and multi-functional systems that combine the fluorescent properties of 5-RBITC with other functional materials, such as inorganic nanoparticles. Conjugating 5-RBITC to gold (AuNPs) or silver (AgNPs) nanoparticles creates hybrid probes where the plasmonic properties of the metal can influence the dye's fluorescence. This interaction can be harnessed to control fluorescence and create novel sensing platforms. Similarly, doping 5-RBITC into silica (B1680970) nanoparticles (SiNPs) results in exceptionally bright and photostable probes, as the silica matrix protects the dye from photobleaching and quenching.

Beyond enhanced imaging, these hybrid systems are central to the field of "theranostics," which combines therapeutic and diagnostic functions into a single agent. For instance, a nanoparticle can be functionalized with 5-RBITC for optical imaging, a targeting ligand to direct it to cancer cells, and a chemotherapeutic drug for simultaneous treatment. Such multi-functional conjugates allow researchers and clinicians to visualize drug delivery, confirm that the agent has reached its target, and monitor the therapeutic response in real-time. These advanced constructs represent the frontier of probe design, moving beyond simple visualization to create integrated tools for both research and potential clinical applications.

Q & A

Q. How should ethical considerations shape in vivo studies using this compound?

- Methodological Answer : Follow institutional animal care guidelines (e.g., minimizing sample size, pain management). For human tissue studies, obtain informed consent and anonymize data. Disclose conflicts of interest and funding sources .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.